N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine
Description
Properties
IUPAC Name |
[4-(3-chloroanilino)quinolin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-15-7-6-8-16(13-15)23-19-14-20(21(26)25-11-4-1-5-12-25)24-18-10-3-2-9-17(18)19/h2-3,6-10,13-14H,1,4-5,11-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVYTTCQFFQUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions could be used to modify the functional groups attached to the quinoline ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are common for modifying the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine can be used as a building block for synthesizing more complex molecules.
Biology
Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, compounds similar to this compound are investigated for their potential as therapeutic agents.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations at the 4-Amine Position
- N-(3,4-Dichlorophenyl) Derivatives: Compounds like N-(3,4-dichlorophenyl)-2-(exo-norbornanyl)-1H-imidazo[4,5-c]quinolin-4-amine (, Compound 17) exhibit increased halogenation, which enhances lipophilicity but may reduce aqueous solubility.
- N-Phenyl Derivatives: N-Phenyl-2-(1-benzoylpiperidin-4-yl)-1H-imidazo[4,5-c]quinolin-4-amine (, Compound 24) lacks halogen substitution, reducing electron-withdrawing effects and possibly diminishing binding affinity compared to the 3-chlorophenyl variant .
Modifications at the 2-Position of Quinoline
- Piperidine-1-carbonyl vs. Sulfonyl Groups: The dual-acting 5-HT6/D3R antagonist CPPQ () features a (3-chlorophenyl)sulfonyl group linked to a pyrrolo[3,2-c]quinoline core.
- Cyclohexyl and Adamantanyl Substituents: N-(3-Chlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine (, Compound 5) and adamantanyl analogs (, Compounds 19–20) incorporate bulky aliphatic groups. These substituents increase steric hindrance and logP values, which may enhance membrane permeability but reduce solubility compared to the piperidine-1-carbonyl group .
Core Structure Variations
- Imidazo[4,5-c]quinoline vs. However, this modification may reduce synthetic accessibility compared to the simpler quinoline scaffold of the target compound .
- Pyrrolo[3,2-c]quinoline Derivatives: Compounds like (S)-1-((3-chlorophenyl)sulfonyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine () incorporate a pyrrole ring fused to quinoline. This alters electron distribution and π-π stacking interactions, which could influence target engagement kinetics .
Table 1: Key Properties of Selected Analogs
*Calculated using Molinspiration or similar tools.
Key Findings:
- Lipophilicity : The target compound’s logP (3.2) is intermediate, balancing membrane permeability and solubility. Bulky substituents (e.g., adamantanyl in ) increase logP, reducing solubility .
- Biological Activity : Sulfonyl-containing analogs (e.g., CPPQ) show high receptor affinity, while the piperidine-1-carbonyl group in the target compound may offer improved pharmacokinetics due to reduced metabolic lability .
- Antimalarial Activity: Simple 7-chloroquinolin-4-amine derivatives () demonstrate nanomolar efficacy, suggesting that the target compound’s 3-chlorophenyl and piperidine-1-carbonyl groups could be explored for similar applications .
Biological Activity
N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H22ClN3O2
- Molecular Weight : 429.9 g/mol
- IUPAC Name : this compound
- SMILES : COc(cccc1c(Nc2cccc(Cl)c2)c2)c1nc2C(N1CCCCC1)=O
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anticancer, antimalarial, and neuroprotective properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer activity. For instance, derivatives of quinoline have shown effectiveness in inhibiting cancer cell proliferation. A study highlighted that certain piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, suggesting that the incorporation of piperidine enhances cytotoxicity and apoptosis induction compared to standard treatments like bleomycin .
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu | TBD | Apoptosis induction |
| Reference Drug (Bleomycin) | FaDu | 5.0 | DNA damage |
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. A related compound was shown to inhibit translation elongation factor 2 in Plasmodium falciparum, demonstrating a novel mechanism of action against malaria . The optimization of such compounds led to enhanced efficacy and lower dosages required for therapeutic effects.
Neuroprotective Effects
The potential neuroprotective effects of this compound have been suggested through studies on similar piperidine-containing compounds. These compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease . This inhibition may contribute to improved cognitive function by increasing acetylcholine levels in the brain.
Case Studies and Research Findings
-
Study on Anticancer Properties :
- A series of quinoline derivatives were synthesized and tested for their anticancer activity against various cell lines. The study found that modifications at the piperidine moiety significantly enhanced the cytotoxic effects against cancer cells.
-
Antimalarial Efficacy :
- In vitro studies demonstrated that certain quinoline derivatives exhibited low nanomolar potency against Plasmodium falciparum. The lead compound from this series was advanced to preclinical trials due to its favorable pharmacokinetic profile and efficacy against multiple life-cycle stages of the malaria parasite .
- Neuroprotection Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
